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Compound of Interest

Compound Name: DS18561882

Cat. No.: B8095293 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with troubleshooting guides and frequently asked questions (FAQs) for validating

the cellular target engagement of DS18561882, a potent and selective inhibitor of

Methylenetetrahydrofolate Dehydrogenase 2 (MTHFD2).[1][2][3][4]

Frequently Asked Questions (FAQs)
Q1: What is the primary molecular target of DS18561882?

A1: The primary molecular target of DS18561882 is Methylenetetrahydrofolate Dehydrogenase

2 (MTHFD2), a mitochondrial enzyme that plays a crucial role in one-carbon metabolism.[1][2]

[3][4] MTHFD2 is highly expressed in various cancer types and is involved in the synthesis of

purines and thymidine, which are essential for DNA replication.[1][3][5]

Q2: What is the mechanism of action for DS18561882?

A2: DS18561882 inhibits the enzymatic activity of MTHFD2.[1][5] This inhibition disrupts the

mitochondrial one-carbon metabolic pathway, leading to a depletion of formate.[1] The

consequence is a reduction in the cellular pools of purines and thymidine, which are necessary

for DNA synthesis and repair.[1][5] This ultimately induces replication stress, S-phase arrest,

and apoptosis in cancer cells.[5]

Q3: Which cellular assays are recommended for confirming DS18561882 target engagement

with MTHFD2?
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A3: The Cellular Thermal Shift Assay (CETSA) is a widely used and effective method to confirm

the direct binding of DS18561882 to MTHFD2 in a cellular environment.[5][6][7] Other suitable

methods include Drug Affinity Responsive Target Stability (DARTS) and advanced proteomics

techniques like thermal proteome profiling (TPP).[5][8] For a more high-throughput approach,

the NanoBRET® Target Engagement Assay can be adapted if a suitable fluorescent tracer is

available.[9][10][11]

Q4: What are the expected downstream cellular effects of MTHFD2 inhibition by DS18561882
that can be used as pharmacodynamic markers?

A4: Inhibition of MTHFD2 by DS18561882 is expected to lead to several measurable

downstream effects, including:

Decreased levels of purines and thymidine.

Increased levels of uracil misincorporation into DNA.[1]

Induction of replication stress markers, such as phosphorylated histone H2AX (γH2AX).[5]

Cell cycle arrest in the S-phase.[5]

Induction of apoptosis, which can be measured by assays like Annexin V staining or caspase

activation.[5]

Troubleshooting Guides
Cellular Thermal Shift Assay (CETSA) for MTHFD2
Engagement
Issue 1: No observable thermal stabilization of MTHFD2 upon DS18561882 treatment.

Possible Cause 1: Insufficient drug concentration or incubation time.

Troubleshooting: Perform a dose-response and time-course experiment to determine the

optimal concentration of DS18561882 and incubation time required to achieve target

engagement. The reported cell-based GI50 value for DS18561882 is approximately 140

nM.[3][4][12]
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Possible Cause 2: Ineffective cell lysis.

Troubleshooting: Ensure complete cell lysis to release MTHFD2. Optimize the lysis buffer

and consider mechanical disruption methods like sonication or freeze-thaw cycles.

Possible Cause 3: Suboptimal heating temperatures.

Troubleshooting: The optimal temperature for detecting the thermal stabilization of

MTHFD2 needs to be empirically determined. Perform a temperature gradient experiment

(e.g., from 45°C to 65°C) to identify the temperature at which the protein denatures in the

absence of the ligand, and where the stabilization by DS18561882 is most apparent.

Possible Cause 4: Poor antibody quality for Western blotting.

Troubleshooting: Validate the specificity and sensitivity of the MTHFD2 antibody. Use a

positive control (e.g., recombinant MTHFD2 protein or a cell line with known high MTHFD2

expression) and a negative control (e.g., MTHFD2 knockout cells).

Issue 2: High variability between replicates in the CETSA experiment.

Possible Cause 1: Inconsistent heating of samples.

Troubleshooting: Use a thermal cycler with a heated lid to ensure uniform and accurate

temperature control across all samples.

Possible Cause 2: Inconsistent sample processing.

Troubleshooting: Ensure precise and consistent timing for drug treatment, heating, lysis,

and centrifugation steps for all samples.

Possible Cause 3: Uneven protein loading in Western blots.

Troubleshooting: Accurately quantify the total protein concentration in each sample lysate

before loading on the gel. Normalize the MTHFD2 band intensity to a loading control

protein (e.g., GAPDH, β-actin) that does not show a thermal shift upon drug treatment.

Quantitative Data Summary
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Parameter Value Cell Line Reference

DS18561882 GI50 140 nM
Human Breast Cancer

Cell Line
[4]

hMTHFD2

Biochemical IC50

Not explicitly stated,

but described as a

nanomolar inhibitor.

N/A [5]

hMTHFD1 (DC

domain) Biochemical

IC50

Significantly higher

than hMTHFD2 IC50,

indicating selectivity.

N/A [5]

Experimental Protocols
Detailed Methodology for Cellular Thermal Shift Assay
(CETSA)
This protocol is a general guideline and may require optimization for specific cell lines and

experimental conditions.

Cell Culture and Treatment:

Plate the cells of interest at an appropriate density and allow them to adhere overnight.

Treat the cells with various concentrations of DS18561882 or a vehicle control (e.g.,

DMSO) for the desired incubation time (e.g., 1-4 hours).

Heating Step:

After treatment, harvest the cells and wash them with PBS.

Resuspend the cell pellets in a suitable buffer (e.g., PBS with protease inhibitors).

Aliquot the cell suspension into PCR tubes.

Heat the aliquots at a range of temperatures (e.g., 45°C, 50°C, 55°C, 60°C, 65°C) for 3

minutes using a thermal cycler, followed by cooling at room temperature for 3 minutes.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 10 Tech Support

https://pubmed.ncbi.nlm.nih.gov/31638799/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8885417/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8885417/
https://www.benchchem.com/product/b8095293?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8095293?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Lysis and Protein Quantification:

Lyse the cells by freeze-thaw cycles (e.g., three cycles of freezing in liquid nitrogen and

thawing at room temperature).

Separate the soluble fraction containing the stabilized protein from the precipitated,

denatured proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.

Carefully collect the supernatant and determine the total protein concentration using a

standard protein assay (e.g., BCA assay).

Western Blot Analysis:

Normalize the protein concentrations of all samples.

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

Probe the membrane with a primary antibody specific for MTHFD2, followed by an

appropriate HRP-conjugated secondary antibody.

Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the

blot.

Quantify the band intensities and plot the percentage of soluble MTHFD2 as a function of

temperature for both vehicle- and DS18561882-treated samples. A rightward shift in the

melting curve for the DS18561882-treated samples indicates target engagement.

Visualizations
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Caption: Mechanism of action of DS18561882 targeting MTHFD2.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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